N-(2,3-dichlorophenyl)-N'-(3-phenylpropyl)ethanediamide
Overview
Description
N-(2,3-dichlorophenyl)-N'-(3-phenylpropyl)ethanediamide is a useful research compound. Its molecular formula is C17H16Cl2N2O2 and its molecular weight is 351.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.0588831 g/mol and the complexity rating of the compound is 400. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalysis and Synthesis
- Asymmetric hydrogenation of ketones using ruthenium complexes modified with related diamine ligands showcases the potential of such compounds in catalyzing key chemical reactions, which are fundamental in producing optically active pharmaceuticals and fine chemicals (Liu et al., 2015).
Material Science
- Schiff bases derived from similar ethanediamine compounds have been explored for their structural and vibrational properties, indicating potential applications in the development of materials with specific electronic and optical properties (Toledo et al., 2015).
Environmental Applications
- Studies on the removal of toxic pollutants like 2,4-dichlorophenol from wastewater using catalytic beads modified with ethanediamine highlight the environmental applications of such compounds in treating industrial waste and improving water quality (Wang et al., 2015).
Antimicrobial and Pesticidal Activities
- Synthesis and evaluation of chromium(III) macrocyclic complexes using ligands based on ethanediamine derivatives demonstrate antimicrobial, nematicidal, and pesticidal activities, suggesting potential in developing new agrochemicals and antimicrobial agents (Masih et al., 2013).
Properties
IUPAC Name |
N'-(2,3-dichlorophenyl)-N-(3-phenylpropyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O2/c18-13-9-4-10-14(15(13)19)21-17(23)16(22)20-11-5-8-12-6-2-1-3-7-12/h1-4,6-7,9-10H,5,8,11H2,(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHARBYLCUKQFDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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